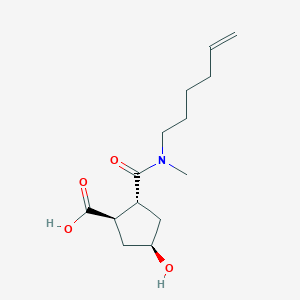

(1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid

CAS No.:

Cat. No.: VC15788015

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23NO4 |

|---|---|

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | (1R,2R,4R)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H23NO4/c1-3-4-5-6-7-15(2)13(17)11-8-10(16)9-12(11)14(18)19/h3,10-12,16H,1,4-9H2,2H3,(H,18,19)/t10-,11-,12-/m1/s1 |

| Standard InChI Key | UGNWNCQNJPILDW-IJLUTSLNSA-N |

| Isomeric SMILES | CN(CCCCC=C)C(=O)[C@@H]1C[C@H](C[C@H]1C(=O)O)O |

| Canonical SMILES | CN(CCCCC=C)C(=O)C1CC(CC1C(=O)O)O |

Introduction

(1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound belongs to the class of cyclopentane derivatives and features a carbamoyl group and a hydroxyl group attached to its cyclopentane ring.

Synthesis and Preparation

The synthesis of (1R,2R,4R)-2-(hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarboxylic acid typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice . Common techniques used for monitoring the synthesis include Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC).

Key Steps in Synthesis:

-

Formation of the Cyclopentane Ring

-

Involves cyclization reactions or other methods to establish the core structure.

-

-

Introduction of Carbamoyl Group

-

Typically achieved through amide coupling reactions using appropriate reagents.

-

-

Incorporation of Hydroxyl Group

-

May involve oxidation steps or direct introduction via nucleophilic substitution.

-

Potential Applications

This compound is primarily explored for its potential applications in pharmaceutical development as a lead compound. Its structural complexity suggests it could interact with various biological targets such as enzymes or receptors.

Therapeutic Potential:

Given its unique functional groups and stereochemistry, it may exhibit inhibitory effects on enzymes or modulate receptor activity by mimicking natural substrates or inhibitors .

Reactivity Patterns:

It can undergo esterification reactions with alcohols under acidic conditions or amidation with primary amines under basic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume